2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione
Overview
Description
“2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” is a small molecule with the chemical formula C14H9ClN2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” consists of a isoindole ring attached to a 2-chloropyridin-4-yl group . The average molecular weight is 272.686 and the monoisotopic weight is 272.035255249 .Scientific Research Applications
1. Molecular Structure and Packing Analysis
Research on similar compounds, like N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a close analog, has been conducted to understand their molecular structure and packing. These studies typically involve analyzing hydrogen-bonding and C—H⋯π interactions which are crucial for the compound's stability (Wang, Jian, & Liu, 2008).
2. Synthesis Methods
Efficient synthesis methods for similar compounds have been explored. For instance, a study detailed the synthesis of various 2-[(Arylaminomethyl)-isoindole-1,3-dione derivatives through conventional and microwave-assisted reactions, providing insights into possible synthesis pathways for the compound (Sena et al., 2007).
3. Vibrational and DFT Studies
Vibrational and Density Functional Theory (DFT) studies, similar to those performed on 2-chloro-1H-isoindole-1,3(2H)-dione, offer valuable information on the fundamental modes and geometric optimization of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
4. Crystal Structure Analysis
The crystal structure and conformation of compounds like 2-[(phenylamino) methyl]-isoindole-1,3-dione have been extensively studied. Such analyses help understand the hydrogen bonding interactions which play a vital role in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
5. Antimicrobial Screening
Some studies focus on the antimicrobial properties of isoindole-1,3-dione derivatives, indicating potential applications in developing chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Safety And Hazards
properties
IUPAC Name |
2-[(2-chloropyridin-4-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-7-9(5-6-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTCJOSHIVQMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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